Cyclo-cmp

Descripción general

Descripción

Cyclo-meta-phenylene, commonly referred to as Cyclo-cmp, is a cyclic macromolecule involving π-conjugated electronic systems. These macrocycles have garnered significant research interest due to their unique structural features and potential applicability in optoelectronic functional materials .

Métodos De Preparación

The synthesis of Cyclo-meta-phenylene typically involves nickel-mediated reactions. One common method is the Suzuki–Miyaura coupling, which arranges phenylene rings and pyridinylene rings in an alternating fashion . The reaction conditions often include the use of toluene and elevated temperatures to facilitate the formation of the macrocyclic structure . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Análisis De Reacciones Químicas

Cyclo-meta-phenylene undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can lead to the formation of hydroxylated derivatives, while reduction with lithium aluminum hydride can produce reduced phenylene compounds .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Immune Modulation

- Cyclo-cmp has been shown to modulate immune responses significantly. It influences the differentiation and function of immune cells like dendritic cells and regulatory T cells. Increased levels of this compound in dendritic cells suppress pro-inflammatory cytokines while promoting anti-inflammatory mediators, indicating its potential in treating autoimmune diseases.

-

Cytotoxicity in Cancer Cells

- Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. In vitro studies demonstrate its ability to inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression, suggesting its potential as an anticancer agent.

-

Antimicrobial Activity

- This compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains, including Escherichia coli. Its antimicrobial action is believed to relate to interference with bacterial signaling pathways.

Case Study 1: Immune Response in Autoimmunity

A study investigated the role of this compound in autoimmune disorders, revealing that it enhances regulatory T cell function, improving immune regulation. In knockout mouse models lacking enzymes involved in this compound metabolism, altered Treg activity was observed, suggesting therapeutic potential for enhancing Treg-mediated suppression in autoimmune therapies.

Case Study 2: Anticancer Efficacy

Experiments involving various cancer cell lines tested this compound's apoptotic effects. Results indicated a dose-dependent increase in apoptotic markers such as caspase activation and DNA fragmentation, supporting its potential as a therapeutic agent targeting malignant cells while sparing normal tissues.

Summary of Findings

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Immune Modulation | Enhances regulatory T cell function | Increases this compound levels, suppresses pro-inflammatory cytokines |

| Cytotoxicity | Induces apoptosis in cancer cells | Activates caspases, disrupts cell cycle |

| Antimicrobial Activity | Inhibits bacterial growth | Interferes with bacterial signaling |

Mecanismo De Acción

The mechanism of action of Cyclo-meta-phenylene involves its interaction with specific molecular targets and pathways. It can act as an electron donor or acceptor, depending on its structural configuration . This allows it to participate in various electron transfer processes, which are crucial for its function in optoelectronic devices. The molecular targets of Cyclo-meta-phenylene include various enzymes and receptors involved in cellular signaling pathways .

Comparación Con Compuestos Similares

Cyclo-meta-phenylene can be compared to other similar compounds such as cyclo-para-phenylenes and cyclothiophenes . While all these compounds share a cyclic structure, Cyclo-meta-phenylene is unique in its ability to incorporate both electron-donor and electron-acceptor units within its ring structure . This gives it distinct electronic properties that are advantageous for specific applications, such as in OLEDs and other optoelectronic devices . Other similar compounds include cyclonucleosides, which have additional covalent bonds between the nucleobase and the sugar moiety, providing unique properties for biological applications .

Actividad Biológica

Cyclo-cmp (cyclo-cyclic adenosine monophosphate) is a cyclic nucleotide that has garnered attention for its unique structural properties and biological activities. As an analog of cyclic adenosine monophosphate (cAMP), this compound exhibits distinct pharmacological effects that can influence various biological pathways, particularly in the context of cellular signaling and immune response modulation.

Overview of this compound

This compound is characterized by a cyclized structure that alters its interaction with biological systems compared to traditional cAMP. This compound is synthesized through the action of adenylate cyclase, similar to cAMP, but its unique conformation may confer different functional properties. Research indicates that this compound can act as a second messenger, influencing cellular processes such as metabolism, gene expression, and cell proliferation.

Biological Activities

1. Immune Modulation

This compound has been shown to play a significant role in modulating immune responses. It influences the differentiation and function of various immune cells, including dendritic cells (DCs) and regulatory T cells (Tregs). Increased levels of cAMP in DCs can suppress pro-inflammatory cytokines like TNF-α and IL-17 while promoting anti-inflammatory mediators such as IL-10 . This regulatory mechanism highlights the potential of this compound in therapeutic strategies for autoimmune diseases.

2. Cytotoxicity in Cancer Cells

Research has demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of tumor cells, suggesting its potential as an anticancer agent. The mechanism involves inducing apoptosis and disrupting cell cycle progression in cancerous cells .

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have indicated that it can inhibit the growth of various bacterial strains, including Escherichia coli. The antimicrobial action is thought to be related to its ability to interfere with bacterial signaling pathways, although the precise mechanisms remain under investigation .

Case Studies

Case Study 1: Immune Response in Autoimmunity

A study focused on the role of cAMP in autoimmune disorders revealed that this compound significantly enhanced Treg function, leading to improved regulation of immune responses. In knockout mouse models lacking CD39 and CD73 (enzymes involved in cAMP metabolism), researchers observed altered Treg activity and increased susceptibility to autoimmune conditions. This suggests that this compound could be leveraged to enhance Treg-mediated suppression in autoimmune therapies .

Case Study 2: Anticancer Efficacy

In a series of experiments involving various cancer cell lines, this compound was tested for its ability to induce apoptosis. The results indicated a dose-dependent increase in apoptotic markers, including caspase activation and DNA fragmentation. These findings support the hypothesis that this compound could serve as a novel therapeutic agent in cancer treatment by selectively targeting malignant cells while sparing normal tissues .

Tables Summarizing Findings

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Immune Modulation | Enhances Treg function | Increases cAMP levels, suppresses pro-inflammatory cytokines |

| Cytotoxicity | Induces apoptosis in cancer cells | Activates caspases, disrupts cell cycle |

| Antimicrobial Activity | Inhibits bacterial growth | Interferes with bacterial signaling |

Propiedades

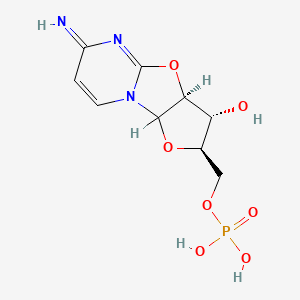

IUPAC Name |

[(4R,5R,6S)-5-hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N3O7P/c10-5-1-2-12-8-7(19-9(12)11-5)6(13)4(18-8)3-17-20(14,15)16/h1-2,4,6-8,10,13H,3H2,(H2,14,15,16)/t4-,6-,7+,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDMQLYQQYSJMZ-STUHELBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C3C(C(C(O3)COP(=O)(O)O)O)OC2=NC1=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN2C3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)OC2=NC1=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N3O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960290 | |

| Record name | (3-Hydroxy-6-imino-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39679-56-6 | |

| Record name | Cyclo-cmp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039679566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Hydroxy-6-imino-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.